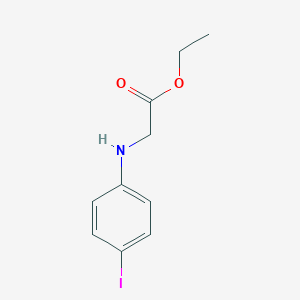

Ethyl 2-(4-iodoanilino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-iodoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDCCDETKYAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351061 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14108-76-0 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-iodoanilino)acetate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via nucleophilic substitution, along with a thorough summary of its analytical characterization.

Introduction

This compound (CAS No. 14108-76-0) is an N-substituted glycine ester. The presence of the iodo-functional group on the aromatic ring makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide outlines a standard laboratory procedure for its synthesis and the expected analytical data for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 4-iodoaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethyl haloacetate. A non-nucleophilic base is typically used to neutralize the hydrohalic acid byproduct.

Reaction Scheme

Spectroscopic and Synthetic Profile of Ethyl 2-(4-iodoanilino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Ethyl 2-(4-iodoanilino)acetate. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The expected spectroscopic data for this compound (CAS No. 14108-76-0) are summarized below. These predictions are derived from established principles of spectroscopy and by comparison with data from similar molecules, such as ethyl 2-(4-bromoanilino)acetate and ethyl 2-(4-chloroanilino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to I) |

| ~6.50 | Doublet | 2H | Ar-H (ortho to NH) |

| ~4.20 | Quartet | 2H | O-CH₂ -CH₃ |

| ~4.00 | Singlet | 2H | NH-CH₂ -CO |

| ~1.25 | Triplet | 3H | O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (Ester) |

| ~147 | Ar-C -NH |

| ~138 | Ar-C H (ortho to I) |

| ~115 | Ar-C H (ortho to NH) |

| ~80 | Ar-C -I |

| ~61 | O-C H₂-CH₃ |

| ~46 | NH-C H₂-CO |

| ~14 | O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~820 | Strong | para-disubstituted Benzene C-H Bending |

| ~500 | Medium | C-I Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 305 | [M]⁺ (Molecular Ion) |

| 232 | [M - CO₂Et]⁺ |

| 218 | [M - OCH₂CH₃]⁺ |

| 178 | [M - I]⁺ |

| 106 | [C₆H₄NHCH₂]⁺ |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for the N-alkylation of anilines with ethyl chloroacetate.

Synthesis of this compound

Materials:

-

4-Iodoaniline

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-iodoaniline (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (2.0 eq) is added.

-

Ethyl chloroacetate (1.2 eq) is then added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical and chemical properties of Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-iodoanilino)acetate, systematically known as N-(4-Iodophenyl)glycine ethyl ester, is an organic compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an exploration of the potential biological activities of related compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from analogous structures to provide a predictive assessment.

Chemical Identity and Physical Properties

This compound is an aromatic iodo-compound and an ethyl ester derivative of N-phenylglycine. Its core structure consists of a 4-iodoaniline moiety linked through the nitrogen atom to an ethyl acetate group.

Table 1: Identifiers and Basic Properties

| Property | Value |

| Systematic Name | N-(4-Iodophenyl)glycine ethyl ester |

| Common Name | This compound |

| CAS Number | 14108-76-0 |

| Molecular Formula | C₁₀H₁₂INO₂ |

| Molecular Weight | 305.11 g/mol |

| Physical Description | Off-white to light yellow powder |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Source/Note |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. |

| pKa | Data not available |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet or doublet depending on coupling with the N-H proton), the aromatic protons, and the N-H proton. The aromatic region would likely display a doublet of doublets pattern characteristic of a 1,4-disubstituted benzene ring.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the four distinct carbons of the iodophenyl ring. The carbon atom attached to the iodine would exhibit a characteristic upfield shift.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 305. The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially cleavage of the C-N bond.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general and widely used method for the synthesis of N-aryl glycine esters is the N-alkylation of an aniline with an α-haloacetate.

General Experimental Protocol: N-alkylation of 4-iodoaniline

This protocol is based on analogous syntheses and may require optimization.

Reaction Scheme:

Materials:

-

4-iodoaniline

-

Ethyl chloroacetate or ethyl bromoacetate

-

A weak base (e.g., sodium bicarbonate, potassium carbonate)

-

Anhydrous solvent (e.g., acetone, acetonitrile, or ethanol)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 4-iodoaniline (1 equivalent) in the chosen anhydrous solvent, add the weak base (1.5-2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Workflow Diagram for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the broader class of phenylglycine derivatives has been investigated for a range of biological activities. These studies suggest potential areas of interest for future research on this specific compound. Phenylglycine derivatives have been explored for their roles as anti-inflammatory agents, pesticides, and modulators of receptors such as PPARγ.[1][2][3]

Given the structural similarity to other pharmacologically active molecules, a hypothetical mechanism of action could involve the inhibition of specific enzymes or modulation of receptor activity. For instance, many small molecule inhibitors target kinase signaling pathways, which are crucial in cell proliferation and inflammation.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could be a hypothetical target for a molecule like this compound, leading to an anti-inflammatory or anti-proliferative response. This is a conceptual model and has not been experimentally validated for this specific compound.

Caption: A hypothetical kinase signaling pathway potentially targeted by this compound.

Conclusion

This compound is a compound with limited characterization in the public domain. This guide has consolidated the available information and provided predictive insights based on analogous structures. The general synthesis protocol outlined provides a starting point for its preparation. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. The potential for this class of compounds in drug discovery warrants further exploration of its bioactivity and mechanism of action.

References

- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylglycine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 2-((4-iodophenyl)amino)acetate (CAS 14108-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-iodophenyl)amino)acetate, registered under CAS number 14108-76-0, is a halogenated aromatic amine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising an iodinated phenyl ring coupled to an ethyl aminoacetate moiety, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and known applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Chemical and Physical Properties

Ethyl 2-((4-iodophenyl)amino)acetate is a stable organic compound, typically appearing as a solid at room temperature. The presence of the iodine atom significantly influences its molecular weight and reactivity, making it a suitable substrate for various cross-coupling reactions.

Table 1: Physicochemical Properties of Ethyl 2-((4-iodophenyl)amino)acetate

| Property | Value |

| CAS Number | 14108-76-0 |

| Molecular Formula | C₁₀H₁₂INO₂ |

| Molecular Weight | 305.11 g/mol |

| IUPAC Name | ethyl 2-[(4-iodophenyl)amino]acetate |

| Canonical SMILES | CCOC(=O)CNC1=CC=C(C=C1)I |

| Physical State | Solid |

| Purity | Typically ≥97% |

Synthesis and Purification

The synthesis of Ethyl 2-((4-iodophenyl)amino)acetate can be achieved through several synthetic routes. A common and effective method is the copper-catalyzed N-arylation of an ethyl aminoacetate precursor with 4-iodoaniline. This approach offers good yields and is amenable to scale-up.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from general procedures for the copper-catalyzed amination of aryl halides.

Materials:

-

4-iodoaniline

-

Ethyl glycinate hydrochloride

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodoaniline (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), Cu₂O (0.1 eq), and K₂CO₃ (2.5 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-((4-iodophenyl)amino)acetate.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of Ethyl 2-((4-iodophenyl)amino)acetate.

Analytical Data

The structural confirmation and purity assessment of Ethyl 2-((4-iodophenyl)amino)acetate are typically performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative Analytical Data

| Technique | Data |

| ¹H NMR | Expected signals include a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, a singlet for the N-CH₂ protons, and aromatic protons in the characteristic regions for a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Expected signals include those for the ethyl group carbons, the N-CH₂ carbon, the ester carbonyl carbon, and the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic low-field shift. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.11 g/mol ). |

Note: Specific spectral data can be obtained from commercial suppliers or through experimental determination.

Uses in Research and Drug Development

Ethyl 2-((4-iodophenyl)amino)acetate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Precursor for Biologically Active Molecules

The iodinated phenyl ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The secondary amine and ester functionalities also provide handles for further derivatization.

Research on structurally similar compounds suggests that derivatives of Ethyl 2-((4-iodophenyl)amino)acetate could be investigated for a range of biological activities. For instance, analogous aminophenoxy acetates have been utilized as building blocks for the development of dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for the treatment of type 2 diabetes.[1]

Furthermore, derivatives of related amino-aromatic compounds have been explored as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] The core structure of Ethyl 2-((4-iodophenyl)amino)acetate provides a scaffold that can be elaborated to target the ATP-binding sites of these kinases.

Diagram 2: Potential Drug Discovery Pathway

Caption: A logical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

Ethyl 2-((4-iodophenyl)amino)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Table 3: GHS Hazard Information (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |

Conclusion

Ethyl 2-((4-iodophenyl)amino)acetate is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel compounds with potential therapeutic value. Further exploration of its derivatives is warranted to fully elucidate their biological activities and potential as drug candidates in various disease areas, including metabolic disorders and oncology.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Ethyl 2-(4-iodoanilino)acetate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct crystallographic data for the iodo-derivative, this guide leverages comprehensive data from its closely related analogue, Ethyl 2-(4-chloroanilino)acetate. The structural congruence between these halogenated compounds allows for a robust predictive model of the iodo-compound's stereochemistry. This document presents key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular architecture to support advanced research and development activities.

Introduction

This compound is an aromatic amino acid ester with potential applications as a building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the iodo-substituent offers a site for further functionalization through cross-coupling reactions, making it a versatile intermediate. Understanding its three-dimensional structure and conformational preferences is crucial for designing novel molecules with specific biological activities and material properties. This guide provides a foundational understanding of these aspects, drawing upon high-quality data from its chloro-analogue.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central anilino group linked to an ethyl acetate moiety. Based on the crystal structure of Ethyl 2-(4-chloroanilino)acetate, the molecule is expected to be nearly planar. The structure consists of two main planar subunits: the 4-iodoanilino group and the ethyl acetate group. The dihedral angle between these two planes is anticipated to be minimal, similar to the 2.01(9)° observed in the chloro-analogue.[1]

The substituted amino group likely adopts an extended conformation, with a key torsion angle (N—C—C—O) close to 180°.[1] This extended conformation is a critical feature influencing the molecule's shape and potential intermolecular interactions. In the solid state, it is predicted that pairs of molecules will form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1]

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, based on the data from Ethyl 2-(4-chloroanilino)acetate.[1]

| Parameter | Predicted Value |

| Formula | C₁₀H₁₂INO₂ |

| Molecular Weight | 305.11 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ≈ 5.37 |

| b (Å) | ≈ 7.58 |

| c (Å) | ≈ 14.13 |

| α (°) | ≈ 75.8 |

| β (°) | ≈ 87.7 |

| γ (°) | ≈ 73.0 |

| Volume (ų) | ≈ 533 |

| Z | 2 |

Predicted Bond Lengths and Angles

The tables below present the expected bond lengths and angles for this compound, extrapolated from the data of its chloro-analogue.[1] The C-I bond length is an estimation based on typical values.

Table 1: Predicted Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| I1 | C4 | ~2.10 |

| N1 | C1 | ~1.39 |

| N1 | C7 | ~1.45 |

| O1 | C8 | ~1.33 |

| O1 | C9 | ~1.46 |

| O2 | C8 | ~1.20 |

| C1 | C2 | ~1.38 |

| C1 | C6 | ~1.38 |

| C2 | C3 | ~1.38 |

| C3 | C4 | ~1.37 |

| C4 | C5 | ~1.37 |

| C5 | C6 | ~1.38 |

| C7 | C8 | ~1.50 |

| C9 | C10 | ~1.49 |

Table 2: Predicted Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C1 | N1 | C7 | ~125 |

| C8 | O1 | C9 | ~116 |

| N1 | C1 | C2 | ~121 |

| N1 | C1 | C6 | ~121 |

| C2 | C1 | C6 | ~118 |

| C1 | C2 | C3 | ~121 |

| C2 | C3 | C4 | ~120 |

| C3 | C4 | C5 | ~120 |

| C3 | C4 | I1 | ~120 |

| C5 | C4 | I1 | ~120 |

| C4 | C5 | C6 | ~120 |

| C1 | C6 | C5 | ~121 |

| N1 | C7 | C8 | ~111 |

| O1 | C8 | O2 | ~124 |

| O1 | C8 | C7 | ~111 |

| O2 | C8 | C7 | ~125 |

| O1 | C9 | C10 | ~107 |

Table 3: Predicted Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C7 | N1 | C1 | C2 | ~178 |

| C7 | N1 | C1 | C6 | ~-2 |

| C1 | N1 | C7 | C8 | ~-179 |

| C9 | O1 | C8 | O2 | ~-2 |

| C9 | O1 | C8 | C7 | ~178 |

| C8 | O1 | C9 | C10 | ~-173 |

| N1 | C7 | C8 | O1 | ~-179 |

| N1 | C7 | C8 | O2 | ~1 |

Experimental Protocols

The synthesis and characterization of this compound would likely follow the established procedures for its chloro-analogue.

Synthesis

A solution of 4-iodoaniline, anhydrous sodium acetate, and ethyl chloroacetate in a suitable solvent would be heated under reflux. After cooling, the reaction mixture would be worked up by adding water and extracting the product with an organic solvent like dichloromethane. The organic extracts would then be dried and concentrated. The crude product could be purified by column chromatography.[2]

-

Workflow for Synthesis

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of a solution of the purified product in an appropriate solvent system. The crystal structure would then be determined using a single-crystal X-ray diffractometer. Data collection would be performed at a controlled temperature, and the structure solved and refined using established crystallographic software.[1]

-

X-ray Crystallography Workflow

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, primarily based on the crystallographic data of its chloro-analogue. The presented data on bond lengths, angles, and overall molecular geometry, along with the detailed experimental protocols, offer a valuable resource for researchers in drug discovery and materials science. The near-planar structure and the extended conformation are key features that will dictate its interaction with biological targets and its packing in the solid state. Further direct experimental validation of the iodo-compound's crystal structure is encouraged to confirm these predictions.

References

An In-depth Technical Guide to the Synthesis and History of Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of Ethyl 2-(4-iodoanilino)acetate, a valuable intermediate in organic and medicinal chemistry. This document details a plausible and historically relevant synthetic protocol, presents key quantitative data, and illustrates the synthetic pathway.

Introduction and Historical Context

The likely historical synthesis would have involved the direct reaction of 4-iodoaniline with an ethyl haloacetate. This type of reaction is a classical method for forming carbon-nitrogen bonds. The starting material, 4-iodoaniline, is a key building block in the synthesis of various dyes and pharmaceutical compounds.[2] Its preparation has been documented through methods such as the direct iodination of aniline.[2] The other reactant, an ethyl haloacetate like ethyl iodoacetate, is a known alkylating agent.[3]

Modern synthetic approaches to N-arylation, such as the Buchwald-Hartwig amination and Ullmann condensation, offer more efficient and milder conditions for creating such molecules. However, the direct alkylation method remains a fundamental and historically significant route.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound and its precursors is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C10H12INO2 | 305.115 | Not specified | 14108-76-0[1] |

| 4-Iodoaniline | C6H6IN | 219.02 | Light yellow to brown crystalline powder[2] | 540-37-4 |

| Ethyl Iodoacetate | C4H7IO2 | 214.00 | Clear, light yellow to orange liquid[3] | 623-48-3[4] |

| Ethyl Bromoacetate | C4H7BrO2 | 167.00 | Colorless liquid | 105-36-2 |

Spectroscopic Data: While a complete set of spectral data for this compound is not available in the public domain, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparison, the related compound, 4-ethyl-2-iodoaniline, has been characterized.[5]

Synthetic Pathway and Experimental Protocol

The most direct and historically plausible synthesis of this compound is the N-alkylation of 4-iodoaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate, in the presence of a base.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous N-alkylation reactions of anilines.

Materials:

-

4-Iodoaniline

-

Ethyl bromoacetate (or ethyl iodoacetate)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 equivalent).

-

Addition of Reagents: Add anhydrous acetone to dissolve the 4-iodoaniline. To this solution, add anhydrous potassium carbonate (2.0 equivalents) followed by the dropwise addition of ethyl bromoacetate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and key steps of the synthesis process.

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is rooted in classical N-alkylation chemistry. While its specific discovery is not prominently documented, its synthesis from 4-iodoaniline and an ethyl haloacetate represents a robust and historically relevant method. This guide provides the necessary technical details for its preparation and characterization, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. ETHYL 2-[(4-IODOPHENYL)AMINO]ACETATE | CAS 14108-76-0 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl iodoacetate - Wikipedia [en.wikipedia.org]

- 4. Ethyl iodoacetate | C4H7IO2 | CID 12183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-2-iodoaniline | C8H10IN | CID 21906175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Ethyl 2-(4-iodoanilino)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening methodologies applicable to novel compounds such as Ethyl 2-(4-iodoanilino)acetate and its derivatives. Due to a lack of specific published data on this exact molecule, this guide draws upon established protocols for the biological evaluation of analogous aniline derivatives, offering a robust framework for initiating preclinical assessment. The focus is on cytotoxicity, antimicrobial, and anti-inflammatory activities, which are common starting points in the evaluation of new chemical entities.

Data Presentation

Effective preliminary screening relies on the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the results from key biological assays.

Table 1: In Vitro Cytotoxicity Data

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Test Concentrations (µM) |

| EIAA-01 | HepG2 | MTT | 48 | 7.5 | 0.1, 1, 10, 50, 100 |

| EIAA-02 | A549 | MTT | 48 | >100 | 0.1, 1, 10, 50, 100 |

| EIAA-03 | MCF-7 | MTT | 48 | 15.2 | 0.1, 1, 10, 50, 100 |

| Doxorubicin | HepG2 | MTT | 48 | 0.8 | 0.01, 0.1, 1, 10 |

EIAA: this compound derivative

Table 2: Antimicrobial Activity Data

| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

| EIAA-01 | S. aureus | 16 | 12 | |

| EIAA-01 | E. coli | >64 | - | |

| EIAA-02 | S. aureus | 8 | 15 | |

| EIAA-02 | E. coli | 32 | 8 | |

| EIAA-03 | C. albicans | 32 | 10 | |

| Vancomycin | S. aureus | 2 | 20 | |

| Colistin | E. coli | 4 | 18 |

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity Data

| Compound ID | Assay Type | Cell Line | Inhibition (%) at 10 µM | IC₅₀ (µM) |

| EIAA-01 | NO Inhibition | RAW 264.7 | 68.4 | 8.9 |

| EIAA-02 | COX-2 Inhibition | - | 45.2 | 22.5 |

| EIAA-03 | Albumin Denaturation | - | 72.1 | 5.3 |

| Diclofenac | Albumin Denaturation | - | 95.0 | 1.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of preliminary screening results.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

a. Cell Plating:

-

Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

b. Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium.[1]

-

Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.[1]

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

c. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.[1]

-

Incubate the plates for an additional 4 hours at 37°C.[1]

d. Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

e. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, by plotting a dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

a. Preparation of Inoculum:

-

Grow bacterial or fungal strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized inoculum density.

b. Compound Dilution:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

c. Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

d. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

a. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

b. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

c. Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

d. Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for NO inhibition.

Visualizations

Diagrams are provided to illustrate common experimental workflows and a hypothetical signaling pathway that could be relevant for the screening of these derivatives.

References

Solubility profile of Ethyl 2-(4-iodoanilino)acetate in common organic solvents

Technical Guide: Solubility Profile of Ethyl 2-(4-iodoanilino)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 14108-76-0) is an organic compound with the molecular formula C10H12INO2.[1] Its structure consists of an ethyl acetate group linked through a secondary amine to a 4-iodophenyl ring. This molecule is of interest in synthetic chemistry as a potential intermediate for more complex molecules, particularly in the development of pharmacologically active compounds. The presence of an aromatic iodide allows for various cross-coupling reactions, while the amino-ester portion provides a scaffold for further functionalization.

Understanding the solubility profile of this compound is critical for its application in reaction chemistry, purification, formulation, and screening. This document provides a technical overview of its expected solubility in common organic solvents and outlines standard experimental protocols for its quantitative determination.

Predicted Solubility Profile

As of this writing, specific quantitative solubility data for this compound in common organic solvents is not extensively available in published literature. However, a qualitative assessment can be made based on its molecular structure, which features both polar and non-polar characteristics.

-

Polar Functional Groups: The molecule contains a secondary amine (-NH-) and an ester (-COO-), which can participate in hydrogen bonding and dipole-dipole interactions. The electronegative iodine atom also contributes to the molecule's polarity.[2]

-

Non-Polar Moieties: The iodophenyl ring and the ethyl group are hydrophobic, which will limit solubility in highly polar solvents like water but enhance it in organic solvents.

Based on these features, the following solubility trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol. These solvents can effectively solvate the polar groups of the molecule.[2][3]

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform.

-

Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar amino-ester group would be poorly solvated.[4]

-

Very Low Solubility/Insoluble: Expected in water, due to the dominance of the large, hydrophobic iodophenyl and ethyl groups.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility values for this compound. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at a controlled temperature, such as 25 °C.

| Solvent | Solvent Class | Solubility at 25 °C ( g/100 mL) | Molar Solubility at 25 °C (mol/L) |

| Methanol | Polar Protic | Data not available | Data not available |

| Ethanol | Polar Protic | Data not available | Data not available |

| Acetone | Polar Aprotic | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | Data not available | Data not available |

| Ethyl Acetate | Polar Aprotic | Data not available | Data not available |

| Dichloromethane (DCM) | Polar Aprotic | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available |

| Toluene | Non-polar | Data not available | Data not available |

| Hexane | Non-polar | Data not available | Data not available |

| Water | Polar Protic | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized methods must be employed. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] For faster, though potentially less precise, measurements, high-throughput screening (HTS) methods are common in drug discovery.[6]

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.1.2 Procedure

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL, g/100 mL, or mol/L.

High-Throughput Screening (HTS) Method

This method provides a rapid assessment of aqueous or solvent solubility, often using a 96-well plate format.[6]

4.2.1 Materials and Equipment

-

96-well filter plates (e.g., Millipore MultiScreen)

-

96-well collection plates (polypropylene)

-

96-well UV analysis plates

-

Concentrated stock solution of the compound (e.g., 10 mM in DMSO)

-

Test solvents/buffers

-

Multichannel pipettes

-

Plate shaker

-

Vacuum filtration manifold

-

96-well plate reader (UV/Vis or other detection method)

4.2.2 Procedure

-

Prepare a high-concentration stock solution of this compound, typically in DMSO.[6]

-

In a 96-well filter plate, dispense the test solvents.

-

Add a small aliquot of the DMSO stock solution to each well to reach the target test concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.[6]

-

Seal the plate and mix on a plate shaker for 1.5 to 2 hours at room temperature to allow for equilibration.[6]

-

Place the filter plate on top of a 96-well collection plate and filter the solutions using a vacuum manifold to remove any precipitated compound.

-

Transfer the filtrate from the collection plate to a UV analysis plate.

-

Analyze the concentration of the dissolved compound in the filtrate using a plate reader. LC/MS can also be used for more sensitive and specific quantification.[6]

Conclusion

While specific experimental data for the solubility of this compound is not readily found in public literature, its molecular structure suggests good solubility in common polar organic solvents and poor solubility in non-polar solvents and water. For researchers and drug development professionals, direct experimental determination is necessary for accurate quantitative assessment. The well-established shake-flask method provides the most reliable data for thermodynamic solubility, while HTS methods offer a rapid alternative for screening purposes. The protocols and diagrams provided in this guide serve as a robust starting point for these essential experimental determinations.

References

X-ray Crystal Structure Analysis of Ethyl 2-(4-iodoanilino)acetate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystal structure analysis of ethyl 2-(4-iodoanilino)acetate and its analogs. While crystallographic data for the specific iodo-analog is not publicly available, this guide utilizes the closely related ethyl 2-(4-chloroanilino)acetate as a primary reference to detail the experimental protocols and data interpretation central to the structural elucidation of this class of compounds. The methodologies and analyses presented are broadly applicable to various halo-substituted anilinoacetate analogs, offering a robust framework for researchers in structural biology and drug discovery.

Introduction

Ethyl 2-(4-haloanilino)acetate derivatives are of significant interest in medicinal chemistry due to their potential as precursors for biologically active molecules.[1][2][3] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the comprehensive workflow, from synthesis and crystallization to data analysis and structural interpretation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar compounds.[1][2] The synthesis typically involves the reaction of 4-iodoaniline with ethyl chloroacetate or ethyl bromoacetate.

A proposed reaction scheme is as follows: A mixture of 4-iodoaniline, a suitable base (e.g., anhydrous sodium acetate or potassium carbonate), and ethyl chloroacetate in a solvent like ethanol or acetone is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified by filtration and recrystallization to yield crystalline this compound suitable for X-ray diffraction studies.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step.[1] For compounds like ethyl 2-(4-haloanilino)acetate, slow evaporation of a saturated solution is a common and effective crystallization technique. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol) and allowing the solvent to evaporate slowly at room temperature until well-formed crystals appear.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2] The crystal is mounted on a goniometer and maintained at a constant temperature, often 296 K.[1] A series of diffraction images are collected as the crystal is rotated.

The collected data are then processed, which includes integration of reflection intensities, scaling, and absorption correction.[1] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.[1]

Data Presentation: Crystallographic Data for Ethyl 2-(4-chloroanilino)acetate

The following tables summarize the crystallographic data for ethyl 2-(4-chloroanilino)acetate, serving as a representative analog for the iodo-substituted compound.[1][2]

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂ClNO₂ |

| Formula Weight | 213.66 |

| Temperature | 296 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.373(5) Å |

| b | 7.575(7) Å |

| c | 14.127(12) Å |

| α | 75.83(4)° |

| β | 87.73(3)° |

| γ | 72.99(3)° |

| Volume | 532.7(9) ų |

| Z | 2 |

| Data Collection | |

| Diffractometer | Bruker X8 APEX CCD |

| Reflections Collected | 3672 |

| Independent Reflections | 2361 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.136 |

| Goodness-of-fit (S) | 1.03 |

| Parameters | 127 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-(4-chloroanilino)acetate [2]

| Bond/Angle | Length (Å) / Angle (°) |

| Cl1—C4 | 1.741(2) |

| O1—C8 | 1.206(2) |

| O2—C8 | 1.332(2) |

| N1—C1 | 1.396(2) |

| N1—C7 | 1.440(2) |

| C1—N1—C7 | 124.9(2) |

| O1—C8—O2 | 124.2(2) |

| O1—C8—C7 | 124.3(2) |

| O2—C8—C7 | 111.5(2) |

| N1—C7—C8 | 111.4(2) |

Structural Analysis and Molecular Packing

The crystal structure of ethyl 2-(4-chloroanilino)acetate reveals a nearly planar molecule.[1][3] The molecular packing is characterized by the formation of inversion dimers through intermolecular N—H···O hydrogen bonds, creating R²₂(10) ring motifs.[1][2][3] This hydrogen bonding network plays a crucial role in stabilizing the crystal lattice. The overall planarity and the nature of intermolecular interactions are key determinants of the physicochemical properties of these compounds, which in turn can influence their biological activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

Structure-Property Relationship

The diagram below outlines the logical relationship between the molecular structure, crystal packing, and potential biological activity of the studied analogs.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(4-iodoanilino)acetate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-(4-iodoanilino)acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein are based on established principles of palladium catalysis and provide a robust starting point for further synthetic explorations.

Introduction

This compound is a bifunctional molecule featuring an aryl iodide and a secondary amine with an ethyl acetate substituent. The aryl iodide moiety is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, the strategic placement of the amino acetate group allows for subsequent intramolecular cyclization reactions, providing a facile route to important heterocyclic scaffolds such as indoles.[2][3]

Key Applications

The primary applications of this compound in palladium-catalyzed reactions include:

-

Formation of C(sp²)-C(sp²) bonds (Suzuki-Miyaura Coupling): For the synthesis of biaryl compounds.

-

Formation of C(sp²)-C(sp²) bonds (Heck Reaction): For the synthesis of substituted alkenes.[1]

-

Formation of C(sp²)-N bonds (Buchwald-Hartwig Amination): For the introduction of various amine functionalities.[4]

-

Formation of C(sp²)-C(sp) bonds (Sonogashira Coupling): For the synthesis of aryl alkynes.[1]

-

Synthesis of Heterocycles (e.g., Larock Indole Synthesis): As a precursor for the construction of indole and other heterocyclic ring systems.[2][3]

Experimental Protocols and Data

The following sections provide detailed experimental protocols and representative quantitative data for key palladium-catalyzed cross-coupling reactions involving substrates similar to this compound. These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Halide (Analogue) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

| 3 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1]

Quantitative Data Summary: Heck Reaction of Aryl Iodides

| Entry | Aryl Halide (Analogue) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | N-ethyl-2-iodoaniline | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | High |

| 2 | 4-Iodo-2,6-dimethylaniline | Acrylonitrile | 10% Pd/C (5) | - | NaOAc | DMA | 140 | Quantitative |

| 3 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 80 | 95 |

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 2-3 equiv.).

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Aryl Halide (Analogue) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 98 |

| 2 | 4-Iodoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 94 |

| 3 | 2-Iodotoluene | Benzylamine | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ | t-BuOH | 110 | 89 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), the ligand (e.g., BINAP, 1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.

-

Inert Atmosphere and Solvent Addition: Remove the tube from the glovebox, and evacuate and backfill with argon. Add the degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

-

Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, washing with an organic solvent. The filtrate is then concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1]

Quantitative Data Summary: Sonogashira Coupling of Aryl Iodides

| Entry | Aryl Halide (Analogue) | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 95 |

| 2 | 2-Iodoaniline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | DMF | RT | 92 |

| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 98 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a degassed solvent such as triethylamine or a mixture of THF and an amine base.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) to the solution under an argon atmosphere.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Application in Heterocycle Synthesis: Larock-Type Indole Synthesis

This compound is an excellent precursor for the synthesis of substituted indoles via a palladium-catalyzed intramolecular cyclization, such as the Larock indole synthesis.[2][3] This reaction typically involves the coupling of an o-iodoaniline with an alkyne, followed by an intramolecular annulation.

Experimental Protocol: Representative Procedure for Larock-Type Indole Synthesis

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a disubstituted alkyne (2.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[5]

-

Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) to the reaction flask.[5]

-

Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.[5]

-

Reaction Execution: Stir the reaction mixture at 100 °C for 12-24 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the substituted indole-2-carboxylate derivative.

Visualizations

The following diagrams illustrate key aspects of palladium-catalyzed cross-coupling reactions.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Arylated Anilinoacetates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note details a protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-(4-iodoanilino)acetate with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as the resulting N-aryl anilinoacetate scaffold is a key structural motif in many biologically active compounds and functional materials.

The general transformation involves the coupling of an organic halide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[1] For the specific case of this compound, the iodine atom serves as an excellent leaving group for the oxidative addition step in the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.[3] While numerous palladium catalysts can be employed, systems such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) combined with a suitable phosphine ligand are commonly used.[3][4] The reaction generally proceeds under mild conditions, making it compatible with a wide range of functional groups.[4]

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of similar aryl halides, which can serve as a starting point for optimizing the reaction with this compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-ethyl-2-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12-16 | N/A | [3] |

| Aryl or heteroaryl bromide | 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 110 | N/A | Good to Excellent | [5] |

| Ethyl-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone/H₂O | 40-45 | 1 | High | [6] |

| Ethyl-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | Significant | [6] |

| Ethyl-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ (0.009 mmol) | K₂CO₃ | H₂O with TBAB | 90-95 | 1 | Significant | [6] |

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 4:1 Dioxane/Water)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer with heating plate

-

Syringes and needles

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

Reaction Setup: To a Schlenk flask or sealed reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent mixture via syringe.[3] Following this, add the palladium catalyst (5 mol%).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously.[3]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[3]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired Ethyl 2-(4-arylanilino)acetate.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-(4-arylanilino)acetate via Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeolusa.com [jeolusa.com]

- 7. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Sonogashira Reaction of Ethyl 2-(4-iodoanilino)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of Ethyl 2-(4-iodoanilino)acetate with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl halides and sp hybridized carbons of terminal alkynes.[1][2] Due to the high reactivity of the carbon-iodine bond, aryl iodides such as this compound are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[3]

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3][6]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[3]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1][3]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the use of copper, such as the formation of alkyne homocoupling byproducts.[7][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions are representative and may require optimization for specific substrates and scales.

Table 1: Typical Palladium and Copper Co-catalyzed Sonogashira Reaction Conditions.

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 eq) | Aryl iodides are highly reactive.[4] |

| Terminal Alkyne | 1.1 - 1.5 eq | |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[2] |

| Copper Co-catalyst | CuI (1-5 mol%) | Increases the reaction rate.[4] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-7 eq) | Also often serves as the solvent.[4] |

| Solvent | THF, DMF, or Amine Base | Anhydrous and degassed solvents are recommended.[3][6] |

| Temperature | Room Temperature to 80 °C | Milder temperatures are often sufficient for aryl iodides.[3][4] |

Table 2: Representative Copper-Free Sonogashira Reaction Conditions.

| Parameter | Condition | Notes |

| Aryl Halide | This compound (1.0 eq) | |

| Terminal Alkyne | 1.2 eq | |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) or Pd(CH₃CN)₂Cl₂ (1-5 mol%) | [8] |

| Ligand | XPhos or cataCXium® A (2-10 mol%) | Bulky and electron-rich phosphine ligands are effective.[2][8] |

| Base | Cs₂CO₃ or K₂CO₃ (2.0 eq) | Inorganic bases are commonly used in copper-free systems.[8] |

| Solvent | Dioxane or 2-MeTHF | Anhydrous and degassed.[8] |

| Temperature | 25 - 100 °C | [8] |

Experimental Protocols

Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium and copper co-catalyst system.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Anhydrous and degassed triethylamine (Et₃N)

-

Anhydrous and degassed tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.01 eq).[9]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous and degassed THF (to achieve a concentration of 0.1-0.5 M) followed by anhydrous and degassed triethylamine (3.0 eq).[8]

-

Add the terminal alkyne (1.1 eq) dropwise to the stirring reaction mixture.[9]

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.[9]

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[8]

-

Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.[8]

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the copper-free Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous and degassed 1,4-dioxane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask.[8]

-

Add cesium carbonate (2.0 eq) and anhydrous, degassed 1,4-dioxane.[8]

-

Add the terminal alkyne (1.2 eq).

-

Thoroughly degas the reaction mixture.

-